
3',4'-Dimethoxychalcone
Descripción general
Descripción
3’,4’-Dimethoxychalcone is a natural compound that belongs to the chalcone family. It is found in various plants, including Angelica keiskei, which is commonly known as Ashitaba. This compound has gained significant attention due to its potential therapeutic and biological activities. It is also known as a caloric restriction mimetic .
Molecular Structure Analysis
The molecular formula of 3’,4’-Dimethoxychalcone is C17H16O3 . Its average mass is 268.307 Da and its monoisotopic mass is 268.109955 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Dimethoxychalcone include its molecular formula (C17H16O3), average mass (268.307 Da), and monoisotopic mass (268.109955 Da) .
Aplicaciones Científicas De Investigación
Electrochemical Properties and Applications
- Electrochemical Reactivity : 3',4'-Dimethoxychalcone (DMC) exhibits unique electrochemical properties. It shows a single irreversible anodic peak around 1.6 V versus Ag/AgCl, indicating potential use in electrochemical applications. The study also suggests the formation of a semi-conducting oligomer with a yield of 40% (Aribi et al., 2016).
Biological and Pharmacological Properties
- In Vitro Antioxidative Activity : Chalcones derived from this compound have demonstrated antioxidative properties. For example, new chalcones isolated from Coreopsis lanceolata flowers showed a protective effect against oxidative stress in HepG2 cells (Shang et al., 2013).
- Potential Anti-Aging Effects : Studies have found that DMC can promote autophagy-dependent longevity across species. It extends lifespan in yeast, worms, flies, and protects mice from prolonged myocardial ischemia, suggesting its potential as a natural compound with anti-aging properties (Carmona-Gutierrez et al., 2019).
Synthesis and Optimization
- Synthetic Pathways and Optimization : Research has focused on optimizing the reaction time and hydroxide ion concentration for synthesizing compounds like this compound. These studies are essential for improving the efficiency of synthesizing such chalcones (Handayani et al., 2010).
Potential Applications in Material Science
- Nonlinear Optical Properties : DMC shows promising nonlinear optical properties, making it a potential candidate for applications in optical limiting and other photonic technologies. Investigations have revealed its capabilities in this domain, with specific focus on third-order nonlinear optical properties (Patil et al., 2016).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 3’,4’-Dimethoxychalcone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDWUHRZBILKP-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3',4'-Dimethoxychalcone?
A1: this compound has the molecular formula C17H16O3 and a molecular weight of 268.3 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound. These techniques include:
- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, helping to confirm its structure. []
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural insights. [, ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, offering information about its electronic structure and potential chromophores. []
Q3: Has this compound been isolated from any natural sources?
A3: Yes, this compound has been isolated and identified in several plant species. These include:
- Brassica rapa L. ‘hidabeni’ []: This variety of turnip, known as 'hidabeni,' contains 4′-O-β-d-glucopyranosyl-3′,4-dimethoxychalcone, a glycosylated derivative of this compound.
- Docynia indica (Wall.) Decne. []: This medicinal plant, found in Vietnam, contains 2′,6′-dihydroxy 3′,4′-dimethoxychalcone in its fruits.
Q4: Does this compound exhibit any notable biological activities?
A4: Research indicates that this compound and its derivatives demonstrate several intriguing biological activities:
- Anti-inflammatory effects: Studies suggest that 4-dimethylamino-3′,4′-dimethoxychalcone, a derivative of this compound, can downregulate iNOS expression, a key enzyme involved in inflammation. []
- Neurite outgrowth promotion: 4′-O-β-d-Glucopyranosyl-3′,4-dimethoxychalcone, isolated from Brassica rapa L. ‘hidabeni’, has shown the potential to promote neurite outgrowth in PC12 cells, a model system used to study neuronal differentiation. [] This activity was further enhanced by pretreatment with a p38MAPK inhibitor, suggesting a possible mechanism of action.
Q5: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing solely on this compound might be limited, researchers have explored the SAR of chalcones, the broader class of compounds to which this compound belongs. [, , ] These studies highlight the impact of substituent modifications on the aromatic rings on various biological activities, such as antioxidant and anti-inflammatory effects. Understanding the SAR of chalcones helps researchers design and synthesize derivatives with improved potency and selectivity for specific therapeutic targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



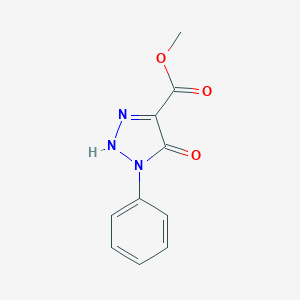
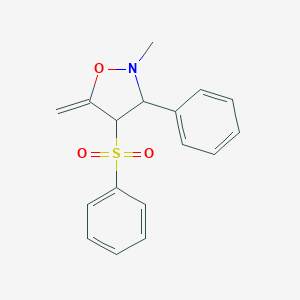
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
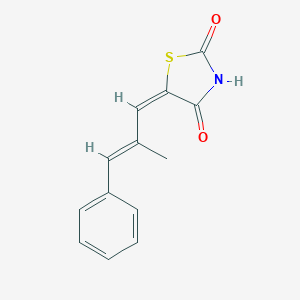
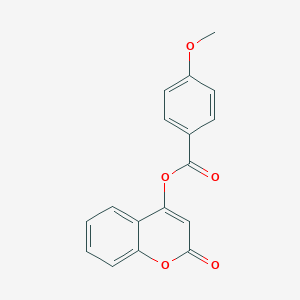
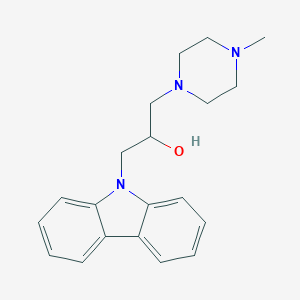
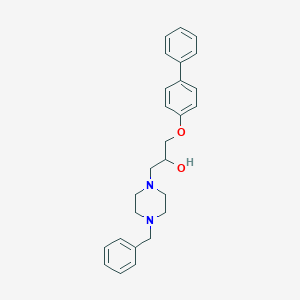
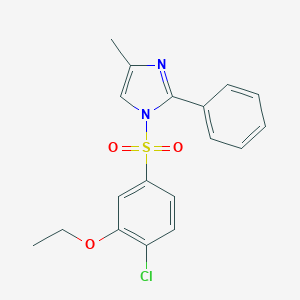

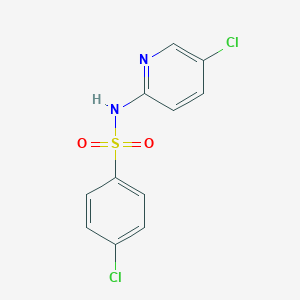
![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)